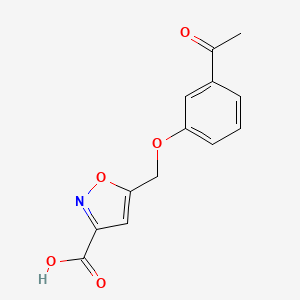

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene

説明

The description of a chemical compound includes its molecular formula, structure, and common names. It may also include information about the class of compounds it belongs to and its applications .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the compound. This can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .科学的研究の応用

-

Synthesis of Anticancer Agents

- Field : Pharmaceutical Chemistry

- Application : 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene could potentially be used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .

- Method : An improved one-step synthesis of 2-chloromethyl-4(3 H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . Based on it, 2-hydroxy-methyl-4(3 H)-quinazolinones were conveniently prepared in one pot .

- Results : Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .

-

Pharmaceutical Intermediate

- Field : Pharmaceutical Industry

- Application : 4-(Chloromethyl)phenyltrichlorosilane, a compound similar to 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene, is used as a pharmaceutical intermediate .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

-

Polymer Modification

- Field : Polymer Chemistry

- Application : 4-chloromethyl styrene or vinyl benzyl chloride (VBC), a compound similar to 4-(Chloromethyl)-2-ethoxy-1-nitrobenzene, is known as an important functional monomer . This monomer has active benzylic chlorine and it is suitable for nucleophilic substitutions .

- Method : New modified monomers can be polymerized or copolymerized . Also, poly(vinyl benzyl chloride) (PVBC) is modified easily via the chloromethyl group .

- Results : The outcomes of this application are not specified in the source .

-

Hyper Cross-linked Polymers (HCPs)

- Field : Polymer Research

- Application : HCPs are a class of porous materials that have been intensively used in the past few years . The HCP material is synthesized by Friedel Craft reactions .

- Method : Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers . These pores result in a high surface area of the polymer which increases its reactivity .

- Results : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations etc .

-

Design and Synthesis of Hypercrosslinked Polymers

- Field : Polymer Chemistry

- Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials . They have received an increasing level of research interest due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .

- Method : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yielded a well-developed polymer framework with an adjusted porous topology .

- Results : To date, numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation or external crosslinking strategies . They have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing etc .

-

Chloromethylation of Aromatic Compounds

- Field : Organic Chemistry

- Application : Chloromethylation of aromatic compounds is a key step in the synthesis of many organic compounds .

- Method : A flask was charged with 5 mol% of ZnI2 (1.3 mmol), chlorosulfonic acid (31 mmol) and CH2Cl2 (30 mL), followed by dropwise addition of dimethoxymethane (31 mmol) at −10°C . After stirring the reaction mixture at −10°C for 30 min, the aromatic compound was added .

- Results : The outcomes of this application are not specified in the source .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(chloromethyl)-2-ethoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-2-14-9-5-7(6-10)3-4-8(9)11(12)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYUROFBJONFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-ethoxy-1-nitrobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)